molecular formula C12H11ClOS B13080173 (4-Chloro-3-methylthiophen-2-yl)-phenylmethanol

(4-Chloro-3-methylthiophen-2-yl)-phenylmethanol

Cat. No.: B13080173
M. Wt: 238.73 g/mol
InChI Key: XVWZZYOFCYPIHM-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylthiophen-2-yl)-phenylmethanol is an organic compound with the molecular formula C12H11ClOS. It is characterized by the presence of a chlorinated thiophene ring and a phenylmethanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylthiophen-2-yl)-phenylmethanol typically involves the reaction of 4-chloro-3-methylthiophene with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylthiophen-2-yl)-phenylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(4-Chloro-3-methylthiophen-2-yl)-phenylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylthiophen-2-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-methylthiophen-2-yl)-phenylmethanol is unique due to the presence of both a chlorinated thiophene ring and a phenylmethanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H11ClOS

Molecular Weight

238.73 g/mol

IUPAC Name

(4-chloro-3-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H11ClOS/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3

InChI Key

XVWZZYOFCYPIHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Cl)C(C2=CC=CC=C2)O

Origin of Product

United States

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